![molecular formula C5H7BrN2 B1277735 2-Bromo-1,4-dimethyl-1H-imidazole CAS No. 235426-30-9](/img/structure/B1277735.png)
2-Bromo-1,4-dimethyl-1H-imidazole
Overview
Description
2-Bromo-1,4-dimethyl-1H-imidazole is a brominated derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom and methyl groups in the structure of this compound suggests potential reactivity and utility in various chemical syntheses.
Synthesis Analysis
The synthesis of brominated imidazole derivatives can be achieved through different methods. One approach involves the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole using copper(I) bromide, which results in the extrusion of sulfur and oxidation of Cu(I) to Cu(II) . Another method describes a one-pot, four-component synthesis that yields 1,2,4-trisubstituted imidazoles, indicating the versatility of brominated imidazoles in multi-component reactions . Additionally, the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole through the improved Debus-Radziszewski method demonstrates the adaptability of bromination techniques in the formation of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of brominated imidazoles can be elucidated using various analytical techniques. For instance, a study on a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, employed techniques such as IR, Mass, NMR, X-ray diffraction, and elemental analysis to characterize the compound . The use of DFT calculations and vibrational analysis further aids in understanding the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
Brominated imidazoles participate in a range of chemical reactions due to the presence of the reactive bromine atom. The Sandmeyer-type reaction mentioned in the synthesis of 2-bromo-1-methyl-imidazole exemplifies the reactivity of the bromine substituent in facilitating the formation of self-assembled tetranuclear Cu(II) clusters . Moreover, the formation of bromo-substituted imidazo[1,2-a]pyridines and related analogs through the Chichibabin reaction in dimethyl sulfoxide showcases the reactivity of brominated imidazoles in heterocyclic compound formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds can be inferred from their synthesis and molecular structure. The cost-effective and scalable synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole highlights the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and commercial viability . The study of bromination of imidazole complexes of pentaammine-cobalt(III) provides insights into the NMR spectra and pKa data, which are crucial for understanding the properties of these complexes .
Scientific Research Applications
Spectroscopic Analysis and Molecular Dynamics Simulations
2-Bromo-1,4-dimethyl-1H-imidazole and related imidazole derivatives have been synthesized and characterized using a combination of experimental and computational spectroscopic methods. These methods include IR, FT-Raman, and NMR techniques. The derivatives show interesting reactivity properties that have been studied using density functional theory (DFT) calculations, molecular electrostatic potential (MEP), and molecular dynamics (MD) simulations. These studies offer insights into the molecule's interactions, particularly its antimicrobial activity against specific bacterial strains (Thomas et al., 2018).
Catalysis in Homogeneous Reactions
Imidazole derivatives, including this compound, are used in the synthesis of catalytic complexes. These complexes are applied in homogeneous catalysis, such as the Heck and Suzuki C-C coupling reactions. The synthesis and catalytic applications of these complexes demonstrate the potential of imidazole derivatives in facilitating chemical reactions, offering efficient and selective processes (César et al., 2002).
Water Oxidation Catalysis
This compound-based ruthenium complexes show significant activity as water oxidation catalysts (WOCs). These complexes, with different axial ligands, demonstrate varying catalytic activities. Detailed characterization of these complexes helps in understanding the structure-activity relationship, crucial for designing effective catalysts for water oxidation (Wang et al., 2012).
Corrosion Inhibition
Imidazolium-bearing ionic liquids derived from this compound have shown potential in inhibiting corrosion of metals. These compounds, when applied to metal surfaces, form protective layers that prevent corrosion, especially in acidic environments. This application is vital in industries where metal longevity and durability are critical (Subasree & Selvi, 2020).
Development of Anion Exchange Membranes for Fuel Cells
Imidazolium-type anion exchange membranes, synthesized from this compound derivatives, are being developed for fuel cell applications. These membranes exhibit improved thermal and chemical stabilities, making them suitable for use in alkaline fuel cells. Such development is crucial for enhancing the efficiency and durability of fuel cells (Ran et al., 2012).
Mechanism of Action
Target of Action
2-Bromo-1,4-dimethyl-1H-imidazole is a type of imidazole, a class of organic compounds that are key components in a variety of functional molecules . Imidazoles are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazoles in general are known to interact with their targets through various mechanisms, such as the formation of bonds during the synthesis of the imidazole .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazoles are known to be key components in a variety of functional molecules, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of imidazoles can be influenced by various factors, including the presence of functional groups and the compatibility of the process .
Future Directions
Imidazoles are being deployed in a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
2-bromo-1,4-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-3-8(2)5(6)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVMBWITGAWCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428399 | |
Record name | 2-Bromo-1,4-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
235426-30-9 | |
Record name | 2-Bromo-1,4-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,4-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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